Phenolphthalein monophosphate
Description
Historical Trajectory and Evolution of Phenolphthalein (B1677637) Derivatives in Enzymology
The journey of phenolphthalein derivatives in enzymology is closely linked to the broader history of enzyme discovery and the development of assays to measure their activity. sigmaaldrich.com Early work focused on substrates that would yield a readily detectable product upon enzymatic action. Phenolphthalein, with its intense color change at a specific pH, was a natural candidate for derivatization.
Initially, phenolphthalein diphosphate (B83284) was utilized as a substrate for phosphatase enzymes. google.com However, a significant drawback of the diphosphate form is that the release of free phenolphthalein is not a linear function of enzyme concentration, as it involves a two-step hydrolysis process. google.com This limitation spurred the synthesis and adoption of phenolphthalein monophosphate. The direct synthesis of a stable form of this compound was a crucial development, as the enzymatic hydrolysis of this compound results in a linear release of phenolphthalein, allowing for more accurate quantification of enzyme activity. google.com This linearity established this compound as a superior substrate for alkaline phosphatase assays.
Over the years, further derivatives of phenolphthalein have been synthesized for various applications in enzymology, including those with altered pH sensitivity and solubility, as well as those designed for specific enzyme inhibition studies. google.comnih.gov
Foundational Significance of this compound as a Substrate in Analytical and Biochemical Disciplines
The importance of this compound as a substrate is underscored by its widespread use in numerous analytical and biochemical assays. Its primary application is in the determination of alkaline phosphatase (ALP) activity in various biological samples, including serum and tissue homogenates. psu.eduoup.com
Key Advantages of this compound:
Direct Chromogen Production: The enzymatic reaction directly produces the colored product, phenolphthalein, simplifying the assay procedure. google.compsu.edu
Linearity: The rate of phenolphthalein release is directly proportional to the enzyme concentration, enabling accurate quantification. google.com
Reduced Interference: The absorption maximum of alkaline phenolphthalein is spectrally distinct from that of common interfering substances in biological samples, such as bilirubin (B190676) and hemoglobin. google.com
Stability: Stabilized forms of this compound exhibit good stability, making them reliable reagents for routine laboratory use. xdbiochems.com
These advantages led to the development of both manual and automated assays for ALP determination, which became standard procedures in clinical chemistry and research laboratories. psu.eduoup.com The simplicity and precision of these assays have been instrumental in the diagnosis and monitoring of various diseases.
Table 1: Comparison of Phosphatase Substrates
| Substrate | Advantage | Disadvantage |
|---|---|---|
| This compound | Linear product formation, direct chromogen, low interference. google.compsu.edu | Requires alkaline pH for color development. |
| Phenolphthalein Diphosphate | Readily available historically. | Non-linear product formation. google.com |
| p-Nitrophenyl Phosphate (B84403) (pNPP) | Simple chromogenic product. | Limited stability, potential interference from bilirubin and hemoglobin. google.com |
| Thymolphthalein (B86794) Monophosphate | Alternative chromogenic substrate. | May have different kinetic properties compared to this compound. knowde.com |
| Indoxyl Phosphate | Can be used in histochemical staining. | The final colored product may be less stable. knowde.com |
Overview of Current Research Paradigms and Future Trajectories for this compound
Current research continues to build upon the foundational role of this compound, exploring new applications and developing novel derivatives with enhanced properties.
Recent Advances and Current Research Focus:
Immunoassays: this compound serves as a substrate in enzyme-linked immunosorbent assays (ELISAs), where alkaline phosphatase is a common enzyme label. nih.gov The sensitivity of these assays relies on the efficient conversion of the substrate to a detectable signal.
High-Throughput Screening (HTS): The simplicity of the colorimetric assay makes this compound suitable for HTS applications, enabling the rapid screening of large compound libraries for potential enzyme inhibitors or activators. springernature.comeurofinsdiscovery.com
Novel Derivatives: Researchers are actively synthesizing new phenolphthalein derivatives to develop probes with improved characteristics. This includes the development of fluorogenic and chemiluminescent substrates that offer higher sensitivity compared to traditional colorimetric assays. nih.govazurebiosystems.com For instance, the development of polymerizable phenolphthalein aims to reduce dye leaching in hydrogel-based assays, improving the reliability of biodetection methods. acs.org
Specific Enzyme Inhibition: Modified phthalein derivatives are being designed to act as selective inhibitors for specific enzymes, such as thymidylate synthase from different species, which has implications for the development of new antimicrobial agents. nih.gov
Future Trajectories:
The future of this compound and its derivatives lies in the pursuit of greater sensitivity, specificity, and multiplexing capabilities in analytical and diagnostic techniques. The development of novel fluorescent and chemiluminescent probes based on the phenolphthalein scaffold is a key area of future research. azurebiosystems.commdpi.com These advanced probes could enable the detection of lower concentrations of enzymes and other analytes, leading to earlier disease diagnosis and more precise research tools. Furthermore, the integration of these substrates into microfluidic and lab-on-a-chip devices holds promise for the development of rapid, point-of-care diagnostic tests. The versatility of the phenolphthalein structure continues to inspire the design of new molecules with tailored properties for a wide range of biochemical applications. xdbiochems.com
Table 2: Research Findings on Phenolphthalein Derivatives
| Derivative/Application | Key Finding | Reference |
|---|---|---|
| This compound in Automated Assays | Enables rapid and precise automated determination of serum alkaline phosphatase with minimal interference. | psu.edu |
| Polymerizable Phenolphthalein | Creates a phenolphthalein-conjugated hydrogel, reducing dye leaching and improving the reliability of colorimetric biodetection. | acs.org |
| Phthalein Derivatives as Thymidylate Synthase Inhibitors | A new set of phthalein derivatives showed selective inhibition of bacterial thymidylate synthase over the human enzyme. | nih.gov |
| This compound in Immunoassays | Used as a substrate for alkaline phosphatase conjugates in enzyme immunoassays for the detection of various analytes. | nih.gov |
| Fluorescent Phenolphthalein Derivatives | The development of fluorescent probes based on phenolphthalein offers the potential for more sensitive detection methods. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13306-67-7 |
|---|---|
Molecular Formula |
C20H15O7P |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(4-hydroxyphenyl) [4-(3-oxo-1H-2-benzofuran-1-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H15O7P/c21-14-7-11-16(12-8-14)27-28(23,24)26-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(22)25-19/h1-12,19,21H,(H,23,24) |
InChI Key |
ANAZDOWEOOFEET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)OP(=O)(O)OC4=CC=C(C=C4)O |
Synonyms |
phenolphthalein monophosphate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Phenolphthalein Monophosphate
Established Synthetic Pathways for Phenolphthalein (B1677637) Monophosphate Production
The production of phenolphthalein monophosphate has traditionally involved the chemical phosphorylation of phenolphthalein. One established method involves the reaction of phenolphthalein with a suitable phosphorylating agent, followed by controlled hydrolysis to yield the monophosphate derivative.
A documented synthetic route involves dissolving phenolphthalein in a solvent like absolute methanol (B129727) or dry pyridine. google.com A phosphorylating agent is then introduced. For instance, the process can utilize dicyclohexyl carbodiimide (B86325) in pyridine. google.com This condensation reaction typically proceeds at ambient temperatures over several days. google.com Following the reaction, the intermediate product is subjected to hydrolysis, often using a basic solution such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to isolate the crude this compound. google.com The final product is often purified and isolated as a more stable salt, such as the bis(cyclohexylammonium) salt. cymitquimica.comxdbiochems.com
Another related approach for phosphorylating the phenolphthalein structure involves using phosphorus oxychloride in the presence of a solvent like dichloromethane (B109758) and a base such as triethylamine. google.com While this specific protocol has been described for synthesizing the diphosphate (B83284) version, the fundamental reagents are common in phosphorylation reactions. google.com
Table 1: Reagents in Established Synthetic Pathways
| Role | Reagent Example | Source |
|---|---|---|
| Starting Material | Phenolphthalein | google.com |
| Phosphorylating Agent | Dicyclohexyl carbodiimide | google.com |
| Phosphorylating Agent | Phosphorus oxychloride | google.com |
| Solvent | Pyridine, Methanol | google.com |
| Base | Sodium Hydroxide, Triethylamine | google.comgoogle.com |
| Acid for Precipitation | Hydrochloric Acid | google.com |
Development of Advanced Synthetic Approaches for Optimized Yield and Purity
To overcome limitations associated with traditional chemical synthesis, such as undesired by-products and product hydrolysis, advanced enzymatic approaches have been explored. nih.gov These methods utilize the reverse reaction of phosphatases, leveraging their phosphotransferase activity. nih.gov
This biocatalytic approach employs inexpensive and high-energy phosphate (B84403) donors. Research has shown that alternatives to pyrophosphate, such as acetyl phosphate (AcP), can deliver stable product levels and high phospho-transfer efficiency. nih.gov The enzymatic synthesis can be performed at a lower pH limit, which contributes to excellent productivity and minimizes product degradation. nih.gov This strategy represents a significant advancement, offering a more controlled and efficient route to phosphate monoesters like this compound. nih.gov
Table 2: Comparison of Synthetic Approaches
| Feature | Established Chemical Synthesis | Advanced Enzymatic Synthesis |
|---|---|---|
| Catalyst | Chemical reagents (e.g., DCC) | Enzyme (Phosphatase) |
| Phosphate Donor | Conventional phosphorylating agents | High-energy organic donors (e.g., Acetyl Phosphate) |
| Key Limitation | By-product formation, potential for product hydrolysis | Substrate specificity of the enzyme |
| Advantage | Broad applicability | High selectivity, improved yield, stable product levels |
Strategies for Chemical Functionalization of the Phenolphthalein Moiety for Tailored Research Applications
The phenolphthalein structure can be chemically modified to create derivatives for specific research purposes, such as supramolecular chemistry and drug design. nih.govacs.org These strategies often target the hydroxyl groups of the phenolphthalein core.
One significant strategy involves creating an azide-functionalized phenolphthalein derivative. nih.govnih.gov This intermediate can be readily used in polymer analogous reactions, such as the 1,3-dipolar cycloaddition reaction ("click chemistry") with alkyne-functionalized molecules. nih.govbeilstein-journals.org For example, this has been used to covalently attach phenolphthalein as an end group to methoxypoly(ethylene glycol) (mPEG), leading to the formation of star-shaped polymers through complexation with cyclodextrins. nih.govbeilstein-journals.org
Another functionalization approach is the esterification of the phenolic hydroxyl groups. acs.org Using reagents like acyl chlorides in the presence of a base, a variety of ester derivatives can be synthesized, allowing for the systematic modification of the molecule's physical and chemical properties for specific applications, such as inhibiting enzymes like thymidylate synthase. acs.org
Table 3: Examples of Phenolphthalein Functionalization
| Functional Group | Reagents | Intended Application | Source |
|---|---|---|---|
| Azide | (Intermediate steps to create PP-N₃) | Polymer end-group functionalization via click chemistry | nih.govnih.gov |
| Ester | Acyl chlorides, Triethylamine | Synthesis of enzyme inhibitors | acs.org |
Analytical Characterization Techniques for Synthesized this compound and its Derivatives
A suite of analytical techniques is employed to confirm the identity, structure, and purity of synthesized this compound and its derivatives.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is a common technique used to assess the purity of the synthesized compound and to monitor the progress of a reaction. Purity is often reported as a percentage based on TLC analysis. sigmaaldrich.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of the synthesized molecules, confirming the covalent attachment of the phosphate group and other functional moieties. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for phenolphthalein derivatives due to their chromophoric nature. The characteristic absorption maximum, which for phenolphthalein is around 552 nm in basic solutions, can be monitored to follow reactions or complex formation. researchgate.net Functionalization can cause a shift in this maximum; for instance, a phenolphthalein-containing polymer showed a bathochromic shift to 561 nm. beilstein-journals.org
Table 4: Analytical Characterization Techniques
| Technique | Purpose | Key Findings | Source |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Purity Assessment | Used to confirm purity, e.g., ≥85% | sigmaaldrich.com |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure of derivatives | researchgate.net |
| UV-Visible Spectroscopy | Quantitative Analysis & Reaction Monitoring | Measures absorbance at ~552-561 nm to quantify concentration or complexation | beilstein-journals.orgresearchgate.net |
Advanced Methodologies for Phenolphthalein Monophosphate Based Assays
Development and Optimization of Colorimetric Assays for Phosphatase Activity
Phenolphthalein (B1677637) monophosphate is a widely used substrate for determining the activity of phosphatases, particularly alkaline phosphatase (ALP). exceldiag.comresearchgate.net The enzymatic hydrolysis of this substrate by ALP yields phenolphthalein, a chromogenic product that can be directly measured. researchgate.netpsu.edu This reaction forms the basis of many colorimetric assays for phosphatase activity.
Principles of Chromogen Detection and Quantitative Spectrophotometry
The fundamental principle of these assays lies in the conversion of a non-colored substrate into a colored product, or chromogen, by the enzyme of interest. sci-hub.seijmr.net.inwikipedia.org In the case of phenolphthalein monophosphate, the phosphatase cleaves the phosphate (B84403) group, liberating phenolphthalein. researchgate.netpsu.edu Under alkaline conditions (typically pH 10.0), phenolphthalein exhibits a distinct pink or red color. exceldiag.compsu.edu
Quantitative spectrophotometry is then employed to measure the concentration of the colored product. sci-hub.sewikipedia.org This technique is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing substance and the path length of the light through the solution. sci-hub.se The intensity of the color produced is measured at a specific wavelength (e.g., 550 nm for phenolphthalein), and this absorbance is directly proportional to the phosphatase activity in the sample. psu.edunih.gov
The selection of the measurement wavelength is critical and is usually chosen at the peak of the chromogen's absorbance spectrum to maximize the sensitivity of the assay. sci-hub.se Calibration of the spectrophotometer is essential to establish a clear mathematical relationship between the measured absorbance and the concentration of the chromogen. sci-hub.se
Methodological Enhancements for Improved Assay Sensitivity and Reproducibility
Several enhancements have been developed to improve the sensitivity and reproducibility of this compound-based assays. The stability of the substrate and its hydrolysis product is a significant advantage over other substrates like those used in the Scharer test, which can be prone to degradation and lead to less reliable results. researchgate.netresearchgate.net
To improve sensitivity, especially when detecting low levels of enzyme activity, alternative detection methods such as fluorometric assays have been developed. These assays use substrates that produce a fluorescent product upon enzymatic cleavage, offering higher sensitivity than colorimetric methods. researchgate.net For instance, substrates like 4-methylumbelliferyl phosphate are used in fluorometric assays for ALP. researchgate.net
Reproducibility is enhanced by controlling assay conditions such as pH, temperature, and incubation time. d-nb.info Automated systems, which are discussed in the next section, play a crucial role in minimizing variability and ensuring consistent results.
Implementation of Automated Analytical Procedures Utilizing this compound
The automation of this compound-based assays has been a significant advancement, particularly in clinical chemistry laboratories where high-throughput analysis is essential. psu.eduoup.com
Integration with Automated Platforms for High-Throughput Biochemical Analysis
This compound is well-suited for use in automated analytical systems like the Technicon AutoAnalyzer. psu.edu These platforms automate the steps of sample and reagent dispensing, incubation, and spectrophotometric measurement, significantly increasing the speed and precision of the assay. psu.edu For instance, an automated procedure for serum alkaline phosphatase can process a large number of samples per hour with high precision. psu.edu
Automated systems reduce manual errors and improve the reproducibility of results. psu.edu The use of concentrated this compound solutions in these systems allows for a direct measurement of the chromogenic product without the need for additional steps to remove interfering substances like bilirubin (B190676). psu.edu
The table below summarizes key parameters of an automated this compound assay for alkaline phosphatase.
| Parameter | Value/Description | Reference |
| Substrate | This compound | psu.edu |
| Enzyme | Alkaline Phosphatase | psu.edu |
| Detection Wavelength | 550 nm | psu.edu |
| pH | 10.15 | psu.edu |
| Automation Platform | Technicon AutoAnalyzer | psu.edu |
| Sample Throughput | 40-60 samples/hour | psu.edu |
Application of this compound in Enzyme-Linked Immunosorbent Assays (ELISA)
This compound also serves as a substrate for alkaline phosphatase when it is used as an enzyme label in ELISA. nih.govmedchemexpress.comscientificlabs.co.uk ELISA is a powerful and widely used technique for detecting and quantifying a variety of biomolecules, including hormones, antibodies, and antigens. thermofisher.comuomustansiriyah.edu.iq
Competitive ELISA Formats for Specific Biomolecule Detection
Competitive ELISA is a variant of the ELISA technique that is particularly useful for measuring the concentration of small molecules. thermofisher.comcaymanchem.com In this format, the antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. thermofisher.comcaymanchem.com
In a competitive ELISA using this compound, alkaline phosphatase is often conjugated to the antigen. d-nb.info The assay proceeds as follows:
Antibodies specific to the target antigen are coated onto the wells of a microplate.
The sample containing the unknown amount of antigen is added to the wells along with a known amount of the same antigen that has been labeled with alkaline phosphatase.
The labeled and unlabeled antigens compete for binding to the immobilized antibodies.
After an incubation period, the wells are washed to remove any unbound components.
this compound is added as the substrate. The alkaline phosphatase on the bound labeled antigen hydrolyzes the substrate, producing a colored product.
The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of the antigen in the sample. d-nb.infocaymanchem.com
This method has been successfully used for the determination of various biomolecules, such as progesterone (B1679170) in milk samples and cortisol in biological fluids. d-nb.infoscientificlabs.co.uksigmaaldrich.com
The following table details the components and principles of a competitive ELISA for cortisol utilizing this compound.
| Component | Description | Reference |
| Target Analyte | Cortisol | d-nb.info |
| Enzyme Label | Alkaline Phosphatase | d-nb.info |
| Substrate | This compound | d-nb.info |
| Detection | Colorimetric, inversely proportional to cortisol concentration | d-nb.info |
| Application | Measurement of cortisol in serum, plasma, and urine | d-nb.info |
Assessment of this compound as an Alternative Substrate in Immunological Detection Systems
This compound has been investigated as a chromogenic substrate for alkaline phosphatase in various immunological assays, including enzyme-linked immunosorbent assays (ELISA). nih.govmedchemexpress.comszabo-scandic.com In these assays, alkaline phosphatase, conjugated to an antibody or antigen, catalyzes the hydrolysis of this compound. d-nb.infonih.gov This enzymatic reaction liberates phenolphthalein, which, in an alkaline environment, produces a distinct pink or red color that can be measured spectrophotometrically. oup.comnih.gov
The suitability of this compound as a substrate is often compared to other commonly used substrates for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP). nih.govnih.gov Research has shown that while pNPP is a widely used substrate that yields a yellow product, this compound offers an alternative with its own set of characteristics. nih.govsurmodics.com
A comparative study on the sensitivity of various enzyme immunoassay systems found that for alkaline phosphatase, the fluorogenic substrate 4-methylumbelliferyl phosphate (4MeUP) was significantly more sensitive than this compound. nih.gov Specifically, the assay using 4MeUP was 6 to 7 times more sensitive than the one using this compound. nih.gov In turn, the this compound-based assay was found to be more sensitive than assays using p-nitrophenyl phosphate (pNPP). nih.gov Another study also highlighted that fluorescent-based detection methods generally offer higher sensitivity than chromogenic ones like those using this compound or pNPP. plos.org
Despite the higher sensitivity of fluorogenic substrates, this compound remains a viable and useful substrate in many standard ELISA applications. sigmaaldrich.comsigmaaldrich.com Its advantages include the stability of the substrate and its hydrolysis product, as well as the simplicity of the colorimetric detection method. oup.comlupinepublishers.com For instance, a fully automated enzyme immunoassay for cortisol measurement successfully utilized this compound as the substrate, demonstrating good precision and agreement with established methods. d-nb.infonih.gov
Table 1: Comparison of Substrates for Alkaline Phosphatase in Immunoassays
| Substrate | Detection Method | Product Color | Relative Sensitivity | Reference |
|---|---|---|---|---|
| This compound | Chromogenic | Pink/Red | Moderate | nih.gov |
| p-Nitrophenyl Phosphate (pNPP) | Chromogenic | Yellow | Lower than PMP | nih.govsurmodics.com |
| 4-Methylumbelliferyl Phosphate (4MeUP) | Fluorogenic | Fluorescent | 6-7 times higher than PMP | nih.gov |
| Adenosine Monophosphate (AMP) | Mass Spectrometry | N/A | High (yoctomole range) | nih.gov |
Qualitative and Quantitative Detection in Specialized Research Contexts
Detection of Residual Phosphatase Activity in Food Science Research
This compound serves as a key substrate in methods developed to verify the adequacy of pasteurization in dairy products, such as milk, cream, and cheese. lupinepublishers.comhardydiagnostics.comamerigoscientific.com The basis for this application lies in the fact that the endogenous enzyme, alkaline phosphatase (ALP), naturally present in raw milk, is destroyed at temperatures slightly above those required to kill common pathogenic microorganisms. lupinepublishers.comhardydiagnostics.com Therefore, the absence or low level of residual ALP activity is a reliable indicator of successful pasteurization. lupinepublishers.comscribd.com
The "Rutgers Method" is a notable assay that employs this compound for this purpose. hardydiagnostics.comamerigoscientific.comscribd.com In this test, the substrate is added to a milk sample. If residual ALP is present, it will hydrolyze the this compound, releasing free phenolphthalein. oup.comhardydiagnostics.com In an alkaline solution, the liberated phenolphthalein turns pink or red, and the intensity of the color is proportional to the amount of active enzyme remaining in the sample. hardydiagnostics.comscribd.com This color change can be assessed visually by comparing it to a standard, or it can be quantified using a spectrophotometer. oup.comoup.com
Research has highlighted the stability and reliability of this compound and its resulting product compared to earlier substrates like disodium (B8443419) phenyl phosphate. lupinepublishers.com This stability contributes to the accuracy of the assay. lupinepublishers.com The method is sensitive enough to detect contamination of pasteurized milk with as little as 0.1% raw milk. hardydiagnostics.com
Studies have also explored the use of this compound to differentiate between residual and reactivated alkaline phosphatase activity, which can sometimes occur in stored, high-fat dairy products. oup.com By measuring the relative increase in enzyme activity in the presence of magnesium chloride, researchers can distinguish between the two, with a significant increase indicating reactivated phosphatase. oup.com
Table 2: Application of this compound in Dairy Pasteurization Testing
| Assay Method | Principle | Application | Detection Limit | Reference |
|---|---|---|---|---|
| Rutgers Method | Colorimetric detection of phenolphthalein released from this compound by residual ALP. | Verification of pasteurization in milk, cream, butter, and cheese. | Can detect 0.1% raw milk contamination. | hardydiagnostics.comamerigoscientific.com |
| Spectrophotometric Quantitation | Dialysis of released phenolphthalein followed by absorbance measurement at 550 nm. | Quantitative determination of residual ALP in milk products. | A reading >0.5 µg phenolphthalein/5.0 ml milk indicates under-pasteurization. | oup.com |
| Reactivated vs. Residual ALP Differentiation | Measures relative increase in ALP activity in the presence of MgCl₂. | Distinguishing between residual and reactivated ALP in cream and half-and-half. | N/A | oup.com |
Microbiological Assays for the Identification of Phosphatase-Positive Organisms
This compound is utilized as a substrate in microbiological media to identify and differentiate bacteria based on their phosphatase activity. himedialabs.comresearchgate.netexodocientifica.com.br The production of phosphatase enzymes is a key characteristic for several microorganisms, including pathogenic strains of Staphylococcus aureus. himedialabs.comexodocientifica.com.brtmmedia.in
Phenolphthalein Phosphate Agar is a specific medium recommended for the identification of phosphatase-positive S. aureus. himedialabs.comexodocientifica.com.brsigmaaldrich.com This medium contains sodium phenolphthalein phosphate as the substrate. exodocientifica.com.brtmmedia.in When phosphatase-producing organisms, such as coagulase-positive S. aureus, are cultured on this agar, they secrete phosphatase which cleaves the phosphate group from the substrate. himedialabs.comexodocientifica.com.br This action liberates phenolphthalein. himedialabs.comexodocientifica.com.br The release of phenolphthalein is not immediately visible. However, upon exposure to an alkali, such as ammonia (B1221849) vapor, the colonies of phosphatase-positive bacteria will turn a bright pink or red color. exodocientifica.com.brtmmedia.in This color change provides a clear and rapid indication of phosphatase activity. exodocientifica.com.br
Research has also demonstrated the utility of this compound in broader microbiological identification schemes. researchgate.netasm.org For instance, it has been used in tests to differentiate between species within the family Enterobacteriaceae. researchgate.netnih.gov In some novel methods, this compound is used in conjunction with other indicators, like methyl green. researchgate.netasm.org In such systems, phosphatase-positive colonies exhibit a distinct green staining, providing a different visual cue for identification. researchgate.netnih.gov These methods have been shown to be effective for both Gram-positive and Gram-negative organisms, with the sensitivity of the test adjustable by altering the substrate. asm.orgresearchgate.net
Table 3: Use of this compound in Microbiological Identification
| Organism/Group | Assay Principle | Medium/Test | Expected Result for Positive Strain | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Enzymatic release of phenolphthalein from the substrate in the agar. | Phenolphthalein Phosphate Agar | Colonies turn bright pink-red upon addition of alkali. | himedialabs.comexodocientifica.com.brtmmedia.in |
| Enterobacteriaceae | Formation of bright-green stained colonies in the presence of the substrate and methyl green. | Methyl Green-Phenolphthalein (MGP) Method | Green-stained colonies. | researchgate.netnih.gov |
| Tribe Proteeae | Detection of extracellular phosphatase activity leading to halo formation. | Methyl Green-Phenolphthalein (MGP) Method | Formation of green halos around colonies. | asm.org |
Role of Phenolphthalein Monophosphate in Contemporary Analytical Chemistry Research
Utilization of Phenolphthalein (B1677637) (Post-Hydrolysis Product) as a pH Indicator in Analytical Titrations
Following its generation from the hydrolysis of phenolphthalein monophosphate, phenolphthalein is widely employed as a visual pH indicator in acid-base titrations. Its efficacy stems from a distinct and sharp color change within a specific pH range.
In acidic to neutral solutions, the phenolphthalein molecule exists in a colorless, nonionized lactone form. As the solution becomes basic, typically around pH 8.2 to 8.3, the molecule undergoes deprotonation. This structural rearrangement results in the formation of a doubly deprotonated, quinoid structure with an extended conjugated system, which is responsible for its characteristic pink to fuchsia color. The color change is generally observed over a pH range of approximately 8.3 to 10.0.
The endpoint of a titration is signaled by the first persistent faint pink color. This visual cue is particularly effective in titrations involving a strong base and a strong acid, or a strong base and a weak acid, where the equivalence point lies within the alkaline pH range of phenolphthalein's color transition. While the equivalence point for a strong acid-strong base titration is at pH 7, the volume of titrant required to shift the pH from 7 to the lower end of phenolphthalein's color change range (around pH 8.2) is infinitesimally small, making the observed endpoint a very close approximation of the true equivalence point.
The pKa for the color change of phenolphthalein is approximately 9.3 to 9.5. This value represents the pH at which half of the indicator is in its colored conjugate base form. In strongly basic solutions with a pH greater than 12 or 13, the pink color of phenolphthalein fades to colorless due to the formation of an In(OH)³⁻ form, where the conjugation is broken.
Interactive Table: pH-Dependent Color Changes of Phenolphthalein
| pH Range | Form of Phenolphthalein | Observed Color |
|---|---|---|
| < 0 | Protonated (H₃In⁺) | Orange-Red |
| 0 - 8.2 | Lactone (H₂In) | Colorless |
| 8.3 - 10.0 | Doubly Deprotonated (In²⁻) | Pink to Fuchsia |
| > 12 | In(OH)³⁻ | Colorless |
Spectrophotometric Characterization of the Phenolphthalein Product for Quantitative Analytical Applications
The intense pink color of the deprotonated phenolphthalein product allows for its quantitative determination using spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. The quinoid form of phenolphthalein exhibits a strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance wavelength (λmax) typically around 550-553 nm.
In a typical analytical procedure, after the hydrolysis of this compound, the pH of the solution is adjusted to be within the 8.3 to 10.0 range to ensure the complete formation of the colored phenolphthalein dianion. A spectrophotometer is then used to measure the absorbance of the solution at the λmax of phenolphthalein. By comparing the absorbance of the unknown sample to a calibration curve prepared from standard solutions of known phenolphthalein concentrations, the concentration of phenolphthalein in the sample can be accurately determined.
Research has shown that factors such as the presence of proteins like albumin can interfere with the spectrophotometric measurement. Albumin can bind to phenolphthalein at an alkaline pH, which can prevent the complete formation of the resonance system responsible for the color, leading to lower color intensity and inaccurate quantification. The addition of alcohol can partially prevent this binding.
Table 1: Spectrophotometric Properties of Phenolphthalein
| Parameter | Value |
|---|---|
| Maximum Absorbance (λmax) | ~550-553 nm |
| Molar Absorptivity (ε) | Varies with solvent and pH |
| Optimal pH for Color | 8.3 - 10.0 |
Chromatographic Methods for Product Separation and Precise Quantification (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and precise quantification of the phenolphthalein product from complex mixtures. This is particularly useful when the hydrolysis of this compound is used as a reporter system in biological assays or when potential interfering substances are present.
In an HPLC system, a liquid mobile phase carries the sample mixture through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For phenolphthalein analysis, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
Detection in HPLC is often achieved using a UV-Vis detector set at a wavelength where phenolphthalein exhibits strong absorbance. By running standards of known phenolphthalein concentration, a calibration curve can be generated by plotting peak area or peak height against concentration. The concentration of phenolphthalein in an unknown sample can then be determined by interpolating its peak area or height on the calibration curve. This method provides high sensitivity and selectivity, allowing for the accurate quantification of phenolphthalein even at low concentrations.
Table 2: Typical HPLC Parameters for Phenolphthalein Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis at ~277 nm or ~550 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Theoretical and Computational Investigations of Phenolphthalein Monophosphate
Quantum Chemical Studies (e.g., Density Functional Theory) on Molecular Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like phenolphthalein (B1677637) monophosphate. DFT calculations can provide detailed information about the molecule's geometry, orbital energies, and various reactivity descriptors. nih.govsemanticscholar.orgajchem-a.com
Theoretical studies on phenolphthalein derivatives have utilized DFT to correlate molecular structure with observed properties. researchgate.netresearchgate.net For phenolphthalein monophosphate, a typical DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. semanticscholar.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interactions with other molecules. ajchem-a.com
Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity. They are calculated from the ionization potential and electron affinity, which can be approximated using the HOMO and LUMO energies. Key descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
| Parameter | Illustrative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating capacity. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting capacity. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |
| Electronegativity (χ) | 3.85 eV | Measures the overall ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Indicates resistance to electronic change. |
| Electrophilicity Index (ω) | 2.80 eV | Quantifies the electrophilic nature of the molecule. |
This table presents illustrative data based on typical computational results for similar molecules and is not based on a specific published study of this compound.
Computational Simulation of Enzyme-Substrate Binding and Catalytic Mechanisms
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a ligand, such as this compound, and a protein, like alkaline phosphatase. niscpr.res.inbiorxiv.orgplos.org These methods provide insights into the binding mode, binding affinity, and the key amino acid residues involved in the interaction.
In a typical molecular docking study, the three-dimensional structure of the enzyme is obtained from a protein data bank. A 3D model of the substrate, this compound, is then generated and placed into the active site of the enzyme. The docking software then explores various possible conformations and orientations of the substrate within the active site and calculates a binding energy or score for each pose. thescipub.com A lower binding energy generally indicates a more favorable and stable interaction.
For instance, a study on the binding of phenolphthalein with bovine serum albumin utilized molecular docking to identify the probable binding location within the protein's sub-domain. researchgate.net Similarly, in silico analysis of alkaline phosphatase from Paenibacillus sp. involved docking with the model substrate p-nitrophenyl phosphate (B84403), revealing a binding energy of -5.9 kcal/mol and identifying key catalytic residues. thescipub.com
Following docking, molecular dynamics simulations can be performed to observe the dynamic behavior of the enzyme-substrate complex over time. This provides a more realistic view of the interactions in a simulated physiological environment. biorxiv.org
The table below presents a hypothetical summary of results from a molecular docking simulation of this compound with alkaline phosphatase, illustrating the type of information obtained.
| Parameter | Illustrative Result | Interpretation |
| Binding Energy | -7.2 kcal/mol | Suggests a strong and spontaneous binding to the active site. |
| Key Interacting Residues | Arg166, Ser102, Zn2+ ions | Identifies the amino acids and metal ions crucial for substrate recognition and catalysis. |
| Type of Interactions | Hydrogen bonds, electrostatic interactions, metal coordination | Describes the nature of the forces holding the substrate in the active site. |
This table contains illustrative data based on typical results from molecular docking studies of similar enzyme-substrate systems and is not from a specific study on this compound.
Prediction of Spectroscopic Properties and pH-Dependent Behavior of Derivatives
Computational chemistry can be employed to predict the spectroscopic properties of molecules, such as their infrared (IR) and UV-visible spectra. arxiv.org For phenolphthalein and its derivatives, these predictions are particularly useful for understanding their well-known pH-dependent color changes.
Spectroscopic Prediction: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds, which are obtained from DFT calculations. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. sci-hub.se Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-visible absorption, which is directly related to the color of the compound.
pH-Dependent Behavior: The color change of phenolphthalein is due to structural changes that occur at different pH values. nih.gov Computational models can simulate these changes by considering the protonated and deprotonated forms of the molecule. By calculating the electronic spectra of each form, the observed color changes can be rationalized. For derivatives of this compound, computational studies can predict how different functional groups might alter the pKa values and the spectroscopic properties of the various ionic species. nih.govmdpi.com
A study on phenolphthalein derivatives has shown that DFT calculations can be in good agreement with experimental IR and absorbance spectra. researchgate.netresearchgate.net The following table illustrates how computational methods could be used to predict the pH-dependent spectroscopic properties of a hypothetical this compound derivative.
| Molecular Species | Predicted λmax (nm) | Predicted Color | pH Range |
| Neutral (Lactone form) | ~280 | Colorless | < 8 |
| Dianion (Quinoid form) | ~550 | Pink/Red | 8 - 12 |
| Carbinol form | ~300 | Colorless | > 12 |
This table presents illustrative data based on the known behavior of phenolphthalein and the application of computational methods to predict such properties. It does not represent specific experimental or computational results for a particular derivative.
Future Research Directions and Emerging Paradigms for Phenolphthalein Monophosphate
Exploration of Novel Enzymatic Systems and Expanded Substrate Specificities
While phenolphthalein (B1677637) monophosphate is a conventional substrate for alkaline phosphatase, ongoing research is uncovering its utility and specificity with a broader range of enzymes. knowde.comnih.gov The investigation into different enzymatic systems reveals that the efficiency of PMP hydrolysis can vary significantly, providing insights into enzyme-specific catalytic mechanisms.
Research has shown that PMP is a more sensitive substrate than its predecessor, phenolphthalein diphosphate (B83284) (PDP), for detecting phosphatase activity in certain gram-negative bacteria, such as those belonging to the Proteeae tribe. asm.org This enhanced sensitivity allows for more reliable identification and characterization of bacterial phosphatases. Furthermore, studies comparing various phosphate-containing compounds have highlighted the diverse substrate preferences among different types of phosphatases. For instance, while PMP is a substrate for both prostatic acid phosphatase and erythrocytic acid phosphatase, its reactivity is markedly different from other substrates like thymolphthalein (B86794) monophosphate. google.com Specifically, PMP is significantly more reactive with erythrocytic acid phosphatase than thymolphthalein monophosphate, demonstrating differential specificity that can be exploited for distinguishing between isoenzymes. google.com
The exploration of organic phosphate (B84403) donors in phosphatase-catalyzed reactions has also positioned PMP as a reference substrate. nih.gov Aryl phosphates, including PMP, are commonly used in the biochemical characterization of newly discovered enzymes due to the ease of spectrophotometrically analyzing their hydrolysis products. nih.gov This use in comparative studies helps to elucidate the substrate specificity and kinetic profiles of novel phosphatases.
Table 1: Comparative Substrate Reactivity with Various Phosphatases
| Substrate | Target Enzyme | Relative Reactivity/Observation | Reference(s) |
|---|---|---|---|
| Phenolphthalein Monophosphate (PMP) | Phosphatase in Proteeae tribe | Higher sensitivity than Phenolphthalein Diphosphate (PDP) | asm.org |
| This compound (PMP) | Erythrocytic Acid Phosphatase | ~500 times more reactive than thymolphthalein monophosphate | google.com |
| This compound (PMP) | Platelet Acid Phosphatase | ~5 times more active than thymolphthalein monophosphate | google.com |
Development of Advanced Detection Modalities Beyond Conventional Colorimetry
The traditional method for detecting the enzymatic hydrolysis of PMP relies on measuring the color change of the liberated phenolphthalein with a spectrophotometer. nih.gov While robust, this colorimetric approach is being supplemented and surpassed by more sensitive and versatile detection technologies. These advanced modalities offer lower detection limits, wider dynamic ranges, and opportunities for multiplexing.
Future directions point towards the adaptation of PMP or its analogs for use in non-colorimetric assay formats, such as fluorescence and chemiluminescence. Fluorometric assays, for example, can measure the conversion of non-fluorescent molecules to highly fluorescent ones, offering a significant boost in sensitivity—often capable of detecting analytes at concentrations as low as 10⁻¹⁰ g/mL, compared to 10⁻⁷ g/mL for colorimetric methods. dutscher.com While new substrates are often designed for these methods, the principle of using phosphatase activity to generate a signal can be extended. For instance, assays using substrates like trifluoromethyl-β-umbelliferone phosphate, which releases a highly fluorescent product upon hydrolysis, demonstrate the potential of moving beyond color-based detection for phosphatase activity. researchgate.net
Similarly, chemiluminescent assays represent another frontier. These methods are based on enzyme-catalyzed reactions that produce light, which can be measured with extreme sensitivity. Substrates such as certain dioxetane phosphates are used in commercial systems to detect alkaline phosphatase activity with very low limits of detection, suitable for demanding applications. nih.gov The development of PMP variants that could participate in fluorescent or chemiluminescent reactions upon enzymatic cleavage is a key area for future research.
Table 2: Emerging Detection Modalities for Phosphatase Assays
| Detection Modality | Principle | Example Substrate (for ALP) | Advantages | Reference(s) |
|---|---|---|---|---|
| Fluorometry | Enzymatic release of a fluorescent product from a non-fluorescent substrate. | Fluorophos®, Trifluoromethyl-β-umbelliferone phosphate | High sensitivity, wide dynamic range. | dutscher.comresearchgate.net |
| Chemiluminescence | Enzymatic reaction generates a light-emitting product. | Dioxetane phosphates (e.g., AMPPD) | Extremely high sensitivity, low background signal. | nih.gov |
Integration with Microfluidic and Miniaturized Assay Platforms for Enhanced Efficiency
The trend towards miniaturization in diagnostics and biochemical analysis has led to the development of microfluidic and lab-on-a-chip platforms. nih.gov Integrating PMP-based assays into these systems offers substantial benefits, including reduced reagent consumption, faster analysis times, and the potential for high-throughput, automated screening. nih.govnist.gov
Microfluidic devices, often fabricated from materials like polydimethylsiloxane (B3030410) (PDMS), allow for the precise manipulation of minute fluid volumes within intricate networks of microchannels. nih.govresearchgate.net In such a system, an enzyme assay using PMP could be performed in a reaction chamber with a volume of mere nanoliters. This miniaturization drastically cuts down on the required amounts of sample and expensive reagents. nih.gov Furthermore, the small scale enhances the surface-area-to-volume ratio, which can accelerate reaction rates and reduce assay times.
Research in microfluidic immunoassays, such as enzyme-linked immunosorbent assays (ELISA), provides a clear blueprint for the integration of substrates like PMP. nih.govmdpi.com In a microfluidic ELISA, alkaline phosphatase is a commonly used enzyme label, and PMP can serve as the substrate for generating a detectable signal. The colorimetric product can be measured directly on-chip using integrated photodetectors or off-chip with high-resolution imaging. The ability to create arrays of hundreds or even thousands of individual reaction chambers on a single chip opens the door for massive parallelization, enabling the simultaneous testing of numerous samples or conditions. nist.gov
Computational Design and Rational Synthesis of Optimized this compound Variants for Specific Applications
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with tailored properties. These approaches are being applied to the phenolphthalein scaffold to create variants of PMP with optimized characteristics for specific applications beyond its traditional use as a simple phosphatase substrate.
A notable example is the use of computational docking programs, such as DOCK, to screen large chemical databases for molecules that can bind to specific biological targets. psu.edu This approach unexpectedly identified phenolphthalein itself as a low-micromolar inhibitor of thymidylate synthase (TS), an important target in cancer chemotherapy. psu.eduresearchgate.net This discovery has spurred further investigation into phenolphthalein analogs as a novel class of enzyme inhibitors that bear no structural resemblance to the enzyme's natural substrates. researchgate.net
Building on these computational insights, researchers are pursuing the rational synthesis of phenolphthalein derivatives. Structure-activity relationship (SAR) studies help to identify which chemical modifications to the phenolphthalein structure are crucial for a desired biological activity. researchgate.net For example, studies on phenolphthalein analogs as potential calcium channel blockers revealed that the presence of a phosphate group was a tolerated modification, while other changes, like opening the lactone ring, led to a complete loss of activity. researchgate.net This knowledge guides the synthesis of new variants with enhanced potency, selectivity, or novel functionalities. Synthetic chemistry provides the means to create these designed molecules, with modern methods offering efficient and environmentally friendly routes to complex structures like PMP derivatives. google.comresearchgate.net
The synergy between computational design and advanced synthesis promises to yield novel PMP variants for a wide range of applications, including:
More sensitive substrates: Variants with higher turnover rates or products with greater extinction coefficients.
Probes for specific enzymes: Derivatives designed to be selective for a particular phosphatase isoenzyme.
Therapeutic agents: Analogs designed to inhibit specific enzymes, as demonstrated with thymidylate synthase. researchgate.net
Q & A
Q. What standardized protocols exist for using phenolphthalein monophosphate in phosphatase activity assays?
this compound is widely used as a chromogenic substrate for alkaline phosphatase (ALP) and acid phosphatase (e.g., prostatic acid phosphatase). The Babson method (1965–1966) is a foundational protocol where the substrate is hydrolyzed by phosphatases to release phenolphthalein, quantified spectrophotometrically at 540–550 nm under alkaline conditions (pH 10) . Key steps include:
- Substrate preparation : Dissolve this compound in pH 4–8 buffers for enzymatic reactions (optimal pH varies by phosphatase type) .
- Reaction termination : Adjust to pH 10 to stabilize the chromophore .
- Interference mitigation : Add alcohol (e.g., 1-butanol) to reduce albumin binding, which otherwise lowers color intensity .
Q. How do pH and buffer composition influence this compound-based assays?
- Enzymatic reaction phase : Use acetate buffer (pH 3.5–5.5) for acid phosphatases or Tris buffer (pH 8–10) for ALP .
- Measurement phase : Shift to pH ≥10 to maximize phenolphthalein’s absorbance. Albumin in serum samples can bind the substrate at pH 4–8, requiring correction factors or alcohol additives to release bound substrate .
Q. What are common pitfalls in quantifying phosphatase activity with this compound?
- Substrate inhibition : Excess substrate can inhibit phosphatase activity. Titrate substrate concentration to avoid non-linear kinetics .
- Albumin interference : Common in serum samples, leading to underestimation of enzyme activity. Include 10% ethanol in the reaction mix to reduce binding .
- Calibration : Use a phenolphthalein standard curve adjusted for matrix effects (e.g., serum vs. purified enzyme) .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data in this compound-based assays?
Contradictions often arise from:
- Protein binding : Albumin or other serum proteins alter free substrate availability. Validate assays using size-exclusion chromatography or ultrafiltration to separate bound/free substrate .
- Enzyme source variability : Prostatic acid phosphatase vs. ALP may exhibit divergent pH optima. Perform parallel assays with p-nitrophenyl phosphate (a non-albumin-binding substrate) for cross-validation .
Q. What strategies optimize this compound for detecting low-abundance phosphatases in complex matrices?
- Signal amplification : Couple with secondary enzymatic systems (e.g., horseradish peroxidase) to enhance sensitivity .
- Microplate assays : Use high-affinity substrates like this compound disodium salt (108321-15-9) for stability in automated systems .
- Statistical validation : Apply ANOVA or t-tests to compare activity across experimental groups, ensuring p < 0.05 significance thresholds .
Q. How does this compound compare to newer substrates (e.g., pNPP) in modern phosphatase research?
- Advantages : this compound offers higher molar absorptivity (~20,000 M⁻¹cm⁻¹ at 550 nm) vs. pNPP (~18,000 M⁻¹cm⁻¹ at 405 nm), improving sensitivity .
- Limitations : Susceptibility to albumin interference necessitates careful standardization. Newer substrates (e.g., ELF-97 phosphate) provide fluorescence-based alternatives for live-cell imaging .
Q. What experimental controls are critical when using this compound in histochemical studies?
- Negative controls : Include reactions without substrate or with phosphatase inhibitors (e.g., levamisole for ALP) .
- Matrix controls : Test tissue sections with heat-inactivated enzymes to account for non-specific binding .
Methodological Best Practices
- Data reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: detail substrate purity (e.g., ≥95% by HPLC), buffer compositions, and statistical methods (e.g., SPSS v25 for t-tests) .
- Replicability : Deposit raw absorbance data and calibration curves in supplementary materials, citing digital object identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
